molecular formula C16H25N3O3 B8431497 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine

1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine

Cat. No.: B8431497
M. Wt: 307.39 g/mol
InChI Key: DLOURXUEQMCTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is a chemical compound that belongs to the class of homopiperazines This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a tert-butoxycarbonyl group attached to the homopiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-methoxy-3-pyridine, is subjected to a series of reactions to introduce the necessary functional groups.

    Homopiperazine Formation: The pyridine intermediate is then reacted with homopiperazine under specific conditions to form the desired compound.

    Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the homopiperazine nitrogen with a tert-butoxycarbonyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-3-pyridyl)propanamine: Similar structure but lacks the homopiperazine ring.

    5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a boronic acid group instead of the homopiperazine ring.

    2-Methoxy-5-pyrimidylboronic acid: Contains a pyrimidine ring instead of the pyridine ring.

Uniqueness

1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is unique due to the combination of the methoxy-pyridine and homopiperazine structures, along with the protective tert-butoxycarbonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl 4-(5-methoxypyridin-3-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-7-5-6-18(8-9-19)13-10-14(21-4)12-17-11-13/h10-12H,5-9H2,1-4H3

InChI Key

DLOURXUEQMCTAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CN=C2)OC

Origin of Product

United States

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